5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine and a suitable carboxylic acid derivative.
Formation of the Pyrrolone Ring: Involving cyclization reactions with appropriate diketones or keto acids.
Amino Substitution: Introduction of the amino group through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets like enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-1H-BENZODIAZOLE
- 3,4-DICHLOROANILINE
- 2,3-DIHYDRO-1H-PYRROL-3-ONE
Uniqueness
What sets “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” apart is its unique combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H12Cl2N4O |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H12Cl2N4O/c18-10-6-5-9(7-11(10)19)23-8-14(24)15(16(23)20)17-21-12-3-1-2-4-13(12)22-17/h1-7,20,24H,8H2,(H,21,22) |
InChI Key |
TWNKBKMVAZOYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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